2-(5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)-N-(pyridin-2-ylmethyl)acetamide
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Overview
Description
2-(5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)-N-(pyridin-2-ylmethyl)acetamide is a complex organic compound that belongs to the class of isoindoloquinazoline derivatives. These compounds are known for their diverse biological activities and potential therapeutic applications. The structure of this compound features a fused isoindoloquinazoline core, which is a common motif in many bioactive molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)-N-(pyridin-2-ylmethyl)acetamide typically involves multi-step organic reactions. One common method is the Povarov reaction, which is a multicomponent reaction involving anilines, alkenes, and aldehydes. For instance, the reaction of aniline derivatives with 2-formylbenzoic acid and alkenes like trans-anethole can yield the desired isoindoloquinazoline core . The reaction is often carried out in the presence of eutectic solvents, which act as both the reaction medium and catalyst, providing mild reaction conditions and high yields.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the Povarov reaction for large-scale synthesis. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high throughput. Additionally, the use of recyclable solvents and catalysts would be emphasized to minimize environmental impact and reduce costs.
Chemical Reactions Analysis
Types of Reactions
2-(5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)-N-(pyridin-2-ylmethyl)acetamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.
Substitution: Nucleophilic or electrophilic substitution reactions can be employed to introduce different substituents onto the isoindoloquinazoline core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinazoline derivatives with additional ketone or carboxyl groups, while substitution reactions could introduce various functional groups, enhancing the compound’s biological activity.
Scientific Research Applications
2-(5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)-N-(pyridin-2-ylmethyl)acetamide has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.
Medicine: Research is ongoing to explore its use in developing new therapeutic agents for cancer treatment.
Industry: It may be used in the development of new materials with specific properties, such as enhanced stability or reactivity.
Mechanism of Action
The mechanism of action of 2-(5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)-N-(pyridin-2-ylmethyl)acetamide involves its interaction with specific molecular targets within cells. It is believed to inhibit key enzymes involved in cell proliferation, leading to cell cycle arrest and apoptosis. The compound may also interact with DNA, disrupting its replication and transcription processes, thereby exerting its antitumor effects .
Comparison with Similar Compounds
Similar Compounds
5-aryl-dihydroisoindolo[2,1-a]quinolin-11-ones: These compounds share a similar core structure and exhibit comparable biological activities.
5-vinyl dihydroisoindolo[2,1-a]quinolin-11-ones: These derivatives also possess the isoindoloquinazoline core and are synthesized using similar methods.
Uniqueness
What sets 2-(5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)-N-(pyridin-2-ylmethyl)acetamide apart is its specific substitution pattern, which may confer unique biological properties and enhance its potential as a therapeutic agent. Its ability to interact with multiple molecular targets and pathways makes it a versatile compound for scientific research and drug development.
Properties
Molecular Formula |
C23H18N4O3 |
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Molecular Weight |
398.4 g/mol |
IUPAC Name |
2-(5,11-dioxo-6aH-isoindolo[2,1-a]quinazolin-6-yl)-N-(pyridin-2-ylmethyl)acetamide |
InChI |
InChI=1S/C23H18N4O3/c28-20(25-13-15-7-5-6-12-24-15)14-26-21-16-8-1-2-9-17(16)23(30)27(21)19-11-4-3-10-18(19)22(26)29/h1-12,21H,13-14H2,(H,25,28) |
InChI Key |
OKLICIDKMKZLPZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C3N(C(=O)C4=CC=CC=C4N3C2=O)CC(=O)NCC5=CC=CC=N5 |
Origin of Product |
United States |
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